![molecular formula C15H20ClFN2O3S B5558140 N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of methanesulfonamide derivatives involves complex organic reactions that yield compounds with potential biochemical applications. For instance, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, similar in complexity to the compound , has been demonstrated to involve multi-step organic reactions that result in potent biochemical agents (Watanabe et al., 1997).
Molecular Structure Analysis
Studies on derivatives of methanesulfonamide reveal insights into their molecular and supramolecular structures. For example, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have shown variable dihedral angles affecting their molecular conformations and interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of these molecules at the atomic level (Jacobs et al., 2013).
Chemical Reactions and Properties
The reactivity of methanesulfonamide derivatives can be influenced by their structure. For instance, the introduction of halogen atoms or sulfonamide groups has been shown to affect the compounds' electrophilic and nucleophilic properties, leading to various chemical reactions useful in synthetic chemistry (Banks & Khazaei, 1990).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, including solubility, melting point, and stability, play significant roles in their applicability in different environments. While specific data for "N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide" is not directly available, analogs have been characterized to assess their physical behavior in various solvents and conditions, aiding in the prediction of the compound's physical characteristics (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of reaction, are essential for understanding the utility and safety of methanesulfonamide derivatives. Investigations into compounds such as N-(3,4-Dimethylphenyl)methanesulfonamide provide a foundation for comprehending the chemical behavior of these substances under various chemical reactions and conditions (Gowda, Foro, & Fuess, 2007).
properties
IUPAC Name |
N-[(3S,4R)-1-(3-chloro-4-fluorobenzoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O3S/c1-3-4-11-8-19(9-14(11)18-23(2,21)22)15(20)10-5-6-13(17)12(16)7-10/h5-7,11,14,18H,3-4,8-9H2,1-2H3/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWUAZIKRCMEA-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide |
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